molecular formula C15H14O3 B8763982 3-Hydroxy-4-(2-phenylethoxy)benzaldehyde CAS No. 220718-64-9

3-Hydroxy-4-(2-phenylethoxy)benzaldehyde

Cat. No.: B8763982
CAS No.: 220718-64-9
M. Wt: 242.27 g/mol
InChI Key: OAOJBMHAQUUUTE-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(2-phenylethoxy)benzaldehyde is a substituted benzaldehyde derivative characterized by a hydroxyl group at the 3-position and a phenylethoxy group at the 4-position of the benzaldehyde core. This compound is synthesized through nucleophilic substitution reactions, as demonstrated in a 2022 study where 4-(benzyloxy)-3-hydroxybenzaldehyde was reacted with (2-bromoethyl)benzene in the presence of Cs₂CO₃, followed by purification via column chromatography . It has also been identified as a novel compound in natural sources, such as the aerial parts of Rehmannia glutinosa, highlighting its occurrence in plant-derived secondary metabolites .

The phenylethoxy substituent contributes to increased lipophilicity compared to simpler hydroxybenzaldehydes, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity. These structural features make it a candidate for pharmaceutical and synthetic applications, particularly in multi-target ligand development for diseases like diabetes mellitus .

Properties

CAS No.

220718-64-9

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

3-hydroxy-4-(2-phenylethoxy)benzaldehyde

InChI

InChI=1S/C15H14O3/c16-11-13-6-7-15(14(17)10-13)18-9-8-12-4-2-1-3-5-12/h1-7,10-11,17H,8-9H2

InChI Key

OAOJBMHAQUUUTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The pharmacological and physicochemical properties of benzaldehyde derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 3-Hydroxy-4-(2-phenylethoxy)benzaldehyde with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Key Properties/Applications References
This compound 3-OH, 4-O-(CH₂CH₂Ph) Lipophilic; potential diabetes therapeutics
4-(2-Phenylethoxy)benzaldehyde 4-O-(CH₂CH₂Ph) Boiling point: 364–370°C; low water solubility (~180 mg/L)
(2'S)-4-(2'S-Hydroxy-3'S-methyl-3'S-butenoxy)benzaldehyde 4-O-(complex branched chain) Cytotoxic (IC₅₀: 18.90 μg/mL vs. SW1353 cancer cells)
4-Hydroxy-3-methoxybenzaldehyde 4-OH, 3-OCH₃ Antioxidant; precursor for antifungal agents
Eurotirubrin A 6-OH, 5-prenyl, 7C aliphatic chain Antifungal; isolated from Eurotium rubrum
4-Difluoromethoxy-3-hydroxybenzaldehyde 3-OH, 4-OCHF₂ Enhanced hydrolytic stability; research applications

Physicochemical Properties

  • Lipophilicity : The phenylethoxy group in this compound increases logP compared to analogs like 4-hydroxybenzaldehyde (logP ~1.0) . However, it is less lipophilic than prenylated derivatives (e.g., eurotirubrins) due to the shorter aliphatic chain .
  • Solubility: The hydroxyl group marginally improves water solubility (~200 mg/L estimated) relative to non-hydroxylated analogs like 4-(2-phenylethoxy)benzaldehyde .
  • Thermal Stability : Boiling points for phenylethoxy-substituted benzaldehydes exceed 360°C, higher than methoxy or nitro derivatives due to stronger van der Waals interactions .

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